molecular formula C14H22Cl2N4O B13525105 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride

Cat. No.: B13525105
M. Wt: 333.3 g/mol
InChI Key: RKLQFWWUUIMVMG-LTCKWSDVSA-N
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Description

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride is a compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings to explore its chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride typically involves the reaction of pyridine derivatives with piperazine and pyrrolidine. The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridine N-oxides, while reduction reactions may yield reduced piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity . The compound may act as an agonist or antagonist, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H22Cl2N4O

Molecular Weight

333.3 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;dihydrochloride

InChI

InChI=1S/C14H20N4O.2ClH/c19-14(12-4-3-7-15-12)18-10-8-17(9-11-18)13-5-1-2-6-16-13;;/h1-2,5-6,12,15H,3-4,7-11H2;2*1H/t12-;;/m0../s1

InChI Key

RKLQFWWUUIMVMG-LTCKWSDVSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl

Canonical SMILES

C1CC(NC1)C(=O)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl

Origin of Product

United States

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